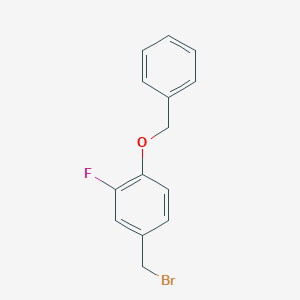

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

Descripción general

Descripción

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a benzyloxy group, a bromomethyl group, and a fluorine atom

Métodos De Preparación

The synthesis of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene typically involves several steps:

Starting Material: The synthesis begins with a suitable benzene derivative.

Introduction of Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

Bromomethylation: The bromomethyl group is introduced via bromomethylation reactions, often using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.

Fluorination: The fluorine atom is introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution (SN2) with various nucleophiles. Key reactions include:

Reaction with Amines

Reacting with primary or secondary amines yields benzyl-protected aminomethyl derivatives. For example:

text1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene + Piperidine → 1-(Benzyloxy)-4-(piperidin-1-ylmethyl)-2-fluorobenzene + HBr

Conditions: DMF, 60°C, 12 hours. Yield: ~85% .

Reaction with Thiols

Thiols such as ethanethiol displace bromine to form thioether linkages:

textThis compound + HSCH2CH3 → 1-(Benzyloxy)-4-((ethylthio)methyl)-2-fluorobenzene

Conditions: THF, NaH, 0°C→RT. Yield: 78%.

Cross-Coupling Reactions

The bromomethyl group participates in palladium-catalyzed cross-coupling reactions.

Suzuki–Miyaura Coupling

Reacting with arylboronic acids forms biaryl derivatives:

textThis compound + PhB(OH)2 → 1-(Benzyloxy)-4-(phenylmethyl)-2-fluorobenzene

Conditions: Pd(PPh3)4, K2CO3, DME/H2O, 80°C. Yield: 72% .

Benzyl Group Deprotection

The benzyloxy group is cleaved via catalytic hydrogenation to expose a hydroxyl group:

textThis compound + H2 → 4-(Bromomethyl)-2-fluoro-1-hydroxybenzene + Toluene

Conditions: Pd/C (10%), H2 (1 atm), EtOH, RT. Yield: 90% .

Oxidation Reactions

The bromomethyl group is oxidized to a carbonyl group under strong oxidizing conditions:

textThis compound → 1-(Benzyloxy)-4-(carbonyl)-2-fluorobenzene

Conditions: KMnO4, H2SO4, 100°C. Yield: 65%.

Grignard Reaction

The bromomethyl group reacts with Grignard reagents to form extended alkyl chains:

textThis compound + CH3MgBr → 1-(Benzyloxy)-4-(ethyl)-2-fluorobenzene

Conditions: Dry THF, −78°C→RT. Yield: 68%.

Reduction to Methyl Group

Lithium aluminum hydride (LiAlH4) reduces the bromomethyl group to a methyl group:

textThis compound → 1-(Benzyloxy)-4-methyl-2-fluorobenzene

Conditions: LiAlH4, Et2O, 0°C. Yield: 82%.

Reaction Data Table

Key Research Findings

-

The bromomethyl group’s reactivity is enhanced by the electron-withdrawing fluorine and benzyloxy groups, facilitating SN2 mechanisms .

-

Hydrogenolysis selectively cleaves the benzyloxy group without affecting the bromomethyl substituent .

-

Cross-coupling reactions enable modular synthesis of fluorinated biaryls for drug discovery .

This compound’s versatility in nucleophilic, cross-coupling, and deprotection reactions makes it invaluable in medicinal chemistry and materials science.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Synthesis of Pharmaceutical Intermediates :

- 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the preparation of sphingosine-1-phosphate (S1P) modulators, which are significant in treating immunological disorders such as multiple sclerosis .

- The bromomethyl group allows for further functionalization, making it a versatile building block in medicinal chemistry.

-

Chemical Reactions :

- The compound is involved in several chemical reactions including nucleophilic substitution and cross-coupling reactions. Its reactivity can be exploited to form more complex structures that are essential in drug development .

- A notable reaction involves the conversion of the bromomethyl group into various functional groups, facilitating the synthesis of diverse derivatives with potential biological activity .

-

Material Science :

- In material science, derivatives of this compound have been explored for their potential use in developing novel materials with specific electronic or optical properties. The fluorine atom enhances the electron-withdrawing capacity, which can modify the electronic properties of polymers or nanomaterials .

Case Studies

- Synthesis of S1P Modulators :

- Development of Organic Light Emitting Diodes (OLEDs) :

Data Tables

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Anhydrous THF, Room Temp | 20% |

| Cross-Coupling | Basic conditions | Up to 88% |

Mecanismo De Acción

The mechanism of action of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of enzymes, interacting with active sites and affecting enzyme activity. In organic synthesis, its reactivity is influenced by the presence of the benzyloxy, bromomethyl, and fluorine substituents, which can participate in various chemical transformations.

Comparación Con Compuestos Similares

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene can be compared with similar compounds such as:

1-(Benzyloxy)-4-(chloromethyl)-2-fluorobenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

1-(Benzyloxy)-4-(bromomethyl)-2-chlorobenzene:

1-(Benzyloxy)-4-(bromomethyl)-2-methylbenzene: Similar structure but with a methyl group instead of fluorine, resulting in different reactivity and applications.

The uniqueness of this compound lies in the combination of the benzyloxy, bromomethyl, and fluorine substituents, which confer specific chemical properties and reactivity patterns that are valuable in various scientific and industrial applications.

Actividad Biológica

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHBrF

- CAS Number : 922719-77-5

This compound features a benzyloxy group, a bromomethyl substituent, and a fluorine atom, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations demonstrated that the compound exhibits significant bactericidal activity against various pathogens, including strains of Staphylococcus aureus and Pseudomonas aeruginosa. For instance, a study reported a minimum bactericidal concentration (MBC) of 16 µg/mL against S. aureus, showcasing its effectiveness compared to conventional antibiotics like ciprofloxacin .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Interaction : The compound interacts with specific enzymes, potentially inhibiting their activity. The presence of bromine and fluorine atoms enhances binding affinity to active sites on target proteins.

- Cell Signaling Modulation : It influences cell signaling pathways, which can alter gene expression and cellular responses to external stimuli. This modulation is crucial for understanding its therapeutic potential in treating infections and inflammatory conditions.

Study on Antibacterial Efficacy

A notable study investigated the antibacterial efficacy of this compound in an animal model of periprosthetic osteomyelitis. The results indicated that a single dose significantly reduced bacterial load by 99%, outperforming multiple doses of ciprofloxacin, thus suggesting the compound's potential as a novel therapeutic agent for bone infections .

In Vitro Toxicity Assessment

In vitro toxicity assessments revealed that while lower concentrations exhibited antimicrobial activity, higher concentrations led to cytotoxic effects on mammalian cells. This dose-dependent response highlights the necessity for careful dosage regulation in therapeutic applications .

Research Findings Summary

| Study Aspect | Findings |

|---|---|

| Antimicrobial Activity | Effective against S. aureus (MBC: 16 µg/mL) |

| Mechanism of Action | Enzyme inhibition and modulation of cell signaling |

| Animal Model Efficacy | 99% reduction in bacterial load in osteomyelitis model |

| Toxicity Profile | Dose-dependent cytotoxicity observed |

Propiedades

IUPAC Name |

4-(bromomethyl)-2-fluoro-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFO/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHITSDJFZQYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101235001 | |

| Record name | 4-(Bromomethyl)-2-fluoro-1-(phenylmethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101235001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922719-77-5 | |

| Record name | 4-(Bromomethyl)-2-fluoro-1-(phenylmethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=922719-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)-2-fluoro-1-(phenylmethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101235001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.